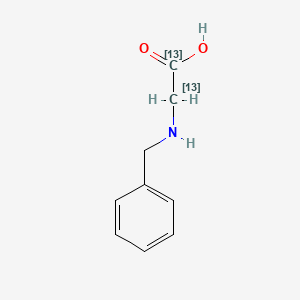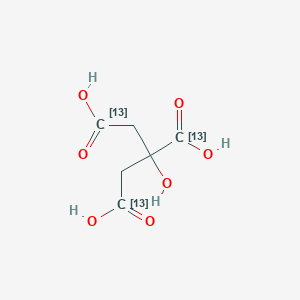
2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger and Yarrowia lipolytica . The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability.
Industrial Production Methods: The industrial production of this compound predominantly employs submerged fermentation techniques. This method utilizes strains of Aspergillus niger due to its high yield and efficiency . The fermentation broth is then filtered, and the citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid .
化学反応の分析
Types of Reactions: 2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid and other intermediates in the citric acid cycle.
Reduction: Reduction reactions can convert it into isocitric acid.
Esterification: It reacts with alcohols to form esters, which are used in the synthesis of biodegradable polymers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Esterification Conditions: Acidic catalysts such as sulfuric acid are used to facilitate esterification reactions.
Major Products:
Aconitic Acid: Formed through oxidation.
Isocitric Acid: Formed through reduction.
Esters: Formed through esterification with various alcohols.
科学的研究の応用
2-Hydroxypropane-1,2,3-tricarboxylic acid has extensive applications in scientific research:
作用機序
The primary mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylic acid involves its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the oxidation of acetyl-CoA to carbon dioxide and water, thereby releasing energy in the form of ATP . Additionally, its chelating properties allow it to bind metal ions, making it effective in various industrial and medical applications .
類似化合物との比較
Isocitric Acid: An isomer of citric acid with similar chemical properties but different biological roles.
Aconitic Acid: An intermediate in the citric acid cycle with a similar structure but different reactivity.
Trimesic Acid: A tricarboxylic acid with a benzene ring, differing significantly in structure and applications.
Uniqueness: 2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its pivotal role in the citric acid cycle, its non-toxic nature, and its wide range of applications across various industries. Its ability to chelate metal ions and its involvement in essential metabolic pathways distinguish it from other tricarboxylic acids .
特性
分子式 |
C6H8O7 |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3+1,4+1,5+1 |
InChIキー |
KRKNYBCHXYNGOX-FRSWOAELSA-N |
異性体SMILES |
C([13C](=O)O)C(C[13C](=O)O)([13C](=O)O)O |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
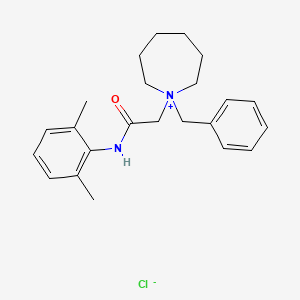

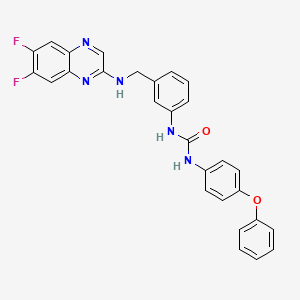
![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
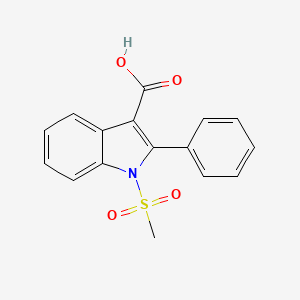


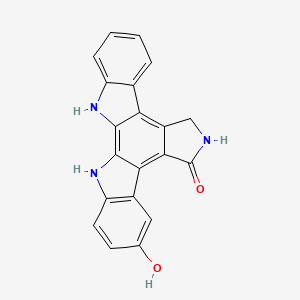
![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
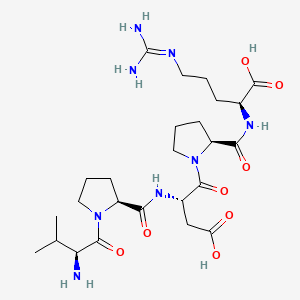
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
